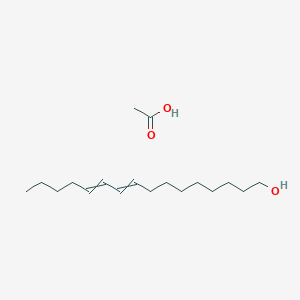
Acetic acid;hexadeca-9,11-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hexadeca-9,11-dien-1-ol is a compound that combines the properties of acetic acid and a long-chain unsaturated alcohol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its role in vinegar and various industrial applications Hexadeca-9,11-dien-1-ol is a long-chain alcohol with two double bonds, making it a dienol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexadeca-9,11-dien-1-ol can be achieved through esterification, where acetic acid reacts with hexadeca-9,11-dien-1-ol in the presence of a catalyst. This reaction typically requires heating and the use of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible, and the ester product is formed along with water.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, a process that includes three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;hexadeca-9,11-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the dienol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces hexadeca-9,11-dienoic acid.
Reduction: Produces hexadecan-1-ol.
Substitution: Produces hexadeca-9,11-dien-1-yl chloride.
Wissenschaftliche Forschungsanwendungen
Acetic acid;hexadeca-9,11-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone signaling in insects, particularly moths.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid;hexadeca-9,11-dien-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for olfactory receptors, particularly in insects where it functions as a pheromone . The molecular pathways involved include binding to receptor proteins and triggering a cascade of intracellular events that lead to a physiological response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,11-Hexadecadien-1-ol: Another long-chain dienol with similar chemical properties.
11-Hexadecen-1-ol, acetate, (Z): A related compound with an acetate ester group.
Gossyplure: The acetic ester of 7,11-hexadecadien-1-ol, used as a sex pheromone in pest control.
Uniqueness
Acetic acid;hexadeca-9,11-dien-1-ol is unique due to its combination of a carboxylic acid and a long-chain dienol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from chemical synthesis to biological research.
Eigenschaften
CAS-Nummer |
63025-09-2 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
acetic acid;hexadeca-9,11-dien-1-ol |
InChI |
InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h5-8,17H,2-4,9-16H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
ITPXWLHWURLZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=CCCCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
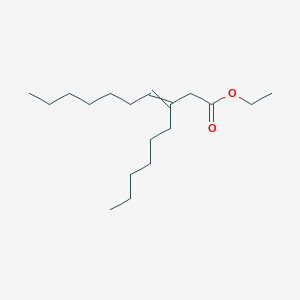
![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
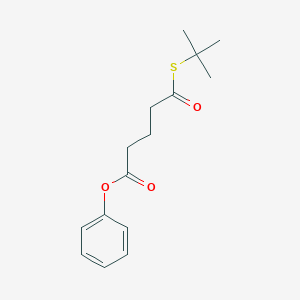
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
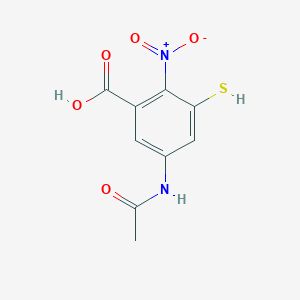
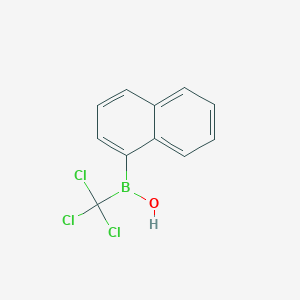
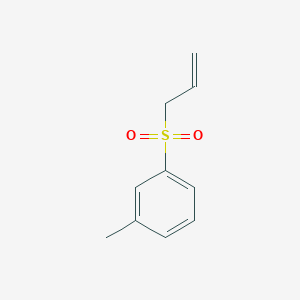
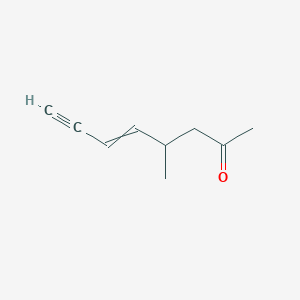
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)

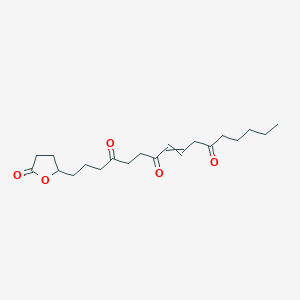
![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
